2-METHYL-N-[(3-{[(2-METHYLFURAN-3-YL)FORMAMIDO]METHYL}PHENYL)METHYL]FURAN-3-CARBOXAMIDE
Overview
Description
2-METHYL-N-[(3-{[(2-METHYLFURAN-3-YL)FORMAMIDO]METHYL}PHENYL)METHYL]FURAN-3-CARBOXAMIDE is an organic compound that features a complex structure with multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-METHYL-N-[(3-{[(2-METHYLFURAN-3-YL)FORMAMIDO]METHYL}PHENYL)METHYL]FURAN-3-CARBOXAMIDE typically involves multi-step organic reactions. The process begins with the preparation of the furan derivatives, followed by the formation of the amide bond. Common reagents used in these reactions include methanesulfonic acid, phenylhydrazine hydrochloride, and methanol under reflux conditions .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic routes to increase yield and reduce costs. This could include the use of catalysts and more efficient reaction conditions to streamline the process.
Chemical Reactions Analysis
Types of Reactions
2-METHYL-N-[(3-{[(2-METHYLFURAN-3-YL)FORMAMIDO]METHYL}PHENYL)METHYL]FURAN-3-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions can vary but often involve controlled temperatures and specific solvents to ensure the desired product is formed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a more oxidized form of the compound, while reduction could produce a more reduced form.
Scientific Research Applications
2-METHYL-N-[(3-{[(2-METHYLFURAN-3-YL)FORMAMIDO]METHYL}PHENYL)METHYL]FURAN-3-CARBOXAMIDE has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may have potential as a biochemical probe or as part of a drug discovery process.
Medicine: Its structure suggests it could be investigated for potential therapeutic properties.
Industry: It could be used in the development of new materials or as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action for 2-METHYL-N-[(3-{[(2-METHYLFURAN-3-YL)FORMAMIDO]METHYL}PHENYL)METHYL]FURAN-3-CARBOXAMIDE involves its interaction with specific molecular targets. These interactions can affect various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways would need to be identified through detailed biochemical studies .
Comparison with Similar Compounds
Similar Compounds
2-METHYL-3-(METHYLDITHIO)FURAN: This compound shares the furan ring structure but has different substituents.
3-METHYL-2-(2-METHYL-2-BUTENYL)-FURAN: Another furan derivative with a different substitution pattern.
Uniqueness
2-METHYL-N-[(3-{[(2-METHYLFURAN-3-YL)FORMAMIDO]METHYL}PHENYL)METHYL]FURAN-3-CARBOXAMIDE is unique due to its specific combination of functional groups and its potential applications in various fields. Its structure allows for diverse chemical reactivity and potential biological activity, making it a valuable compound for further research and development.
Properties
IUPAC Name |
2-methyl-N-[[3-[[(2-methylfuran-3-carbonyl)amino]methyl]phenyl]methyl]furan-3-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O4/c1-13-17(6-8-25-13)19(23)21-11-15-4-3-5-16(10-15)12-22-20(24)18-7-9-26-14(18)2/h3-10H,11-12H2,1-2H3,(H,21,23)(H,22,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XUKJJHYJUQXCTJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CO1)C(=O)NCC2=CC(=CC=C2)CNC(=O)C3=C(OC=C3)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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